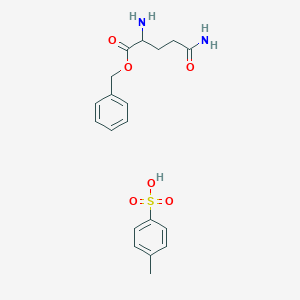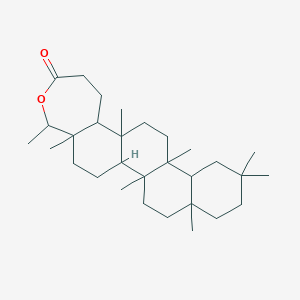
6"-O-xylosyl-glycitin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6"-O-xylosyl-glycitin is a naturally occurring isoflavone glycoside found in the flowers of Pueraria thunbergiana Benth . It is known for its potential pharmacological properties, particularly in the treatment of alcohol-induced liver damage . The compound has a molecular formula of C27H30O14 and a molecular weight of 578.52 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 6"-O-xylosyl-glycitin can be isolated from natural sources such as the flowers of Pueraria thunbergiana Benth . The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not widely documented. the compound can be produced on a larger scale by optimizing the extraction and purification processes from its natural sources. This involves scaling up the solvent extraction and HPLC purification methods to handle larger quantities of plant material .
化学反应分析
Types of Reactions: 6"-O-xylosyl-glycitin undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed to yield the aglycone and sugar moieties.
Oxidation: The phenolic groups in the compound can undergo oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Hydrolysis: Glycitin and xylose.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the carbonyl-containing moieties.
科学研究应用
6"-O-xylosyl-glycitin has several scientific research applications, including:
作用机制
The mechanism of action of 6"-O-xylosyl-glycitin involves its interaction with various molecular targets and pathways. It has been shown to modulate the PI3K/AKT/mTOR signaling pathways, which play a crucial role in cell survival, proliferation, and metabolism . The compound exerts its effects by up-regulating the levels of phospho-PI3K, phospho-AKT, and phospho-mTOR, leading to enhanced cell viability and reduced oxidative stress and inflammation .
相似化合物的比较
Glycitin: Another isoflavone glycoside with similar pharmacological properties.
6"-O-xylosyl-tectoridin: A structurally related compound with comparable biological activities.
Daidzin: An isoflavone glycoside known for its hepatoprotective effects.
Uniqueness: 6"-O-xylosyl-glycitin is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This distinct structure contributes to its unique pharmacological profile and potential therapeutic applications .
属性
分子式 |
C27H30O14 |
|---|---|
分子量 |
578.5 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3 |
InChI 键 |
MYJXWCIZOOKQLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)

![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)


![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)

![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)
![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)
